4-(Benzylamino)-2-chlorobenzonitrile
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Overview
Description
4-(Benzylamino)-2-chlorobenzonitrile is an organic compound that features a benzylamino group attached to a chlorobenzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzylamino)-2-chlorobenzonitrile typically involves a multi-step process. One common method includes:
Reduction: Conversion of the nitro group to an amine.
Substitution: Introduction of the benzylamino group.
Industrial Production Methods
Industrial production methods often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Benzylamino)-2-chlorobenzonitrile undergoes several types of chemical reactions:
Oxidation: Can be oxidized to form various oxidized derivatives.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized benzylamino derivatives, while reduction can produce amines.
Scientific Research Applications
4-(Benzylamino)-2-chlorobenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Benzylamino)-2-chlorobenzonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-(Benzylamino)butoxy-9H-carbazole: Known for its antimicrobial properties.
N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine: Investigated for antibacterial activity.
Uniqueness
4-(Benzylamino)-2-chlorobenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzylamino group with a chlorobenzonitrile core makes it a versatile compound for various applications.
Properties
Molecular Formula |
C14H11ClN2 |
---|---|
Molecular Weight |
242.70 g/mol |
IUPAC Name |
4-(benzylamino)-2-chlorobenzonitrile |
InChI |
InChI=1S/C14H11ClN2/c15-14-8-13(7-6-12(14)9-16)17-10-11-4-2-1-3-5-11/h1-8,17H,10H2 |
InChI Key |
WULOFIXFYMTSOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC(=C(C=C2)C#N)Cl |
Origin of Product |
United States |
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